molecular formula C15H16BrNO2S B1408121 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide CAS No. 1704097-54-0

4-bromo-N-cyclopentylnaphthalene-1-sulfonamide

Cat. No.: B1408121
CAS No.: 1704097-54-0
M. Wt: 354.3 g/mol
InChI Key: HBZQVEDRFWWROD-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C15H16BrNO2S. It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopentyl group attached to the nitrogen atom of the sulfonamide group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide typically involves a multi-step process:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

    Sulfonation: The brominated naphthalene is then subjected to sulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 1-position.

    Amination: The sulfonyl chloride intermediate is reacted with cyclopentylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methylsulfonamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    4-Bromo-N-phenylsulfonamide: Contains a phenyl group instead of a cyclopentyl group.

    4-Bromo-N-ethylsulfonamide: Features an ethyl group instead of a cyclopentyl group.

Uniqueness

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-bromo-N-cyclopentylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c16-14-9-10-15(13-8-4-3-7-12(13)14)20(18,19)17-11-5-1-2-6-11/h3-4,7-11,17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZQVEDRFWWROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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